structural characterization and properties of 3-phenyl-2,3-dihydro-1H-indole
structural characterization and properties of 3-phenyl-2,3-dihydro-1H-indole
An In-depth Technical Guide to the Structural Characterization and Properties of 3-Phenyl-2,3-dihydro-1H-indole
Abstract: The 3-phenyl-2,3-dihydro-1H-indole, or 3-phenylindoline, scaffold is a pivotal structural motif in medicinal chemistry and materials science. As a saturated analog of the ubiquitous indole ring, it possesses a distinct three-dimensional geometry and unique electronic properties that make it a valuable building block for novel therapeutic agents and functional molecules. This guide provides an in-depth exploration of the synthesis, structural characterization, and fundamental properties of 3-phenylindoline, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for its synthesis and purification, present a comprehensive analysis of its spectroscopic and crystallographic features, and discuss its chemical reactivity.
Introduction: The Significance of the 3-Phenylindoline Core
The indole nucleus is a cornerstone in pharmacology, present in a vast array of natural products and synthetic drugs.[1][2] Its dihydro counterpart, the indoline ring system, offers a departure from the planarity of indole, introducing a stereocenter and a more flexible, three-dimensional architecture. The introduction of a phenyl group at the C3 position further enhances its lipophilicity and provides a vector for diverse steric and electronic interactions with biological targets.
Derivatives of the indole scaffold have been investigated for a wide range of biological activities, including antimycobacterial, antiviral, anti-inflammatory, anticancer, and antimalarial properties.[3][4][5] The 3-phenylindoline core serves as a key pharmacophore in the development of new therapeutics, where its unique conformational and electronic attributes can be leveraged to achieve enhanced potency and selectivity.[6][7] This guide serves as a foundational resource for any scientist working with or seeking to utilize this important heterocyclic system.
Synthesis and Purification
The most direct and common route to 3-phenyl-2,3-dihydro-1H-indole is through the reduction of the corresponding aromatic precursor, 3-phenyl-1H-indole. Catalytic hydrogenation is a highly effective method for this transformation.
Causality of Experimental Choice: The choice of catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) is predicated on its efficiency and selectivity in reducing the less-aromatic pyrrole ring of the indole system while leaving the benzene rings intact under controlled conditions.[6] The use of a protic solvent like ethanol facilitates proton transfer during the reduction process.
Experimental Protocol: Catalytic Hydrogenation of 3-Phenyl-1H-indole
This protocol outlines a standard laboratory procedure for the synthesis of 3-phenylindoline.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 3-phenyl-1H-indole (1.0 mmol) in ethanol (20 mL) in a hydrogenation flask, add 10% Palladium on carbon (10 mol%).
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Hydrogenation: Securely attach the flask to a hydrogenation apparatus (e.g., Parr hydrogenator). Purge the system with hydrogen gas three times.
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Reaction Execution: Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the reaction mixture vigorously at room temperature.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed (typically 6-12 hours).
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Workup: Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-phenyl-2,3-dihydro-1H-indole as a solid.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 3-phenylindoline.
Structural Characterization
A multi-technique approach is essential for the unambiguous structural elucidation of 3-phenyl-2,3-dihydro-1H-indole.
Spectroscopic Analysis
3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the structure. The reduction of the indole C2=C3 double bond results in distinct changes in both ¹H and ¹³C NMR spectra. The aromatic C2-H proton of the starting indole is replaced by aliphatic signals corresponding to the new CH₂ and CH protons.
¹H NMR: The spectrum is characterized by the appearance of signals in the aliphatic region. The protons at C2 and C3 form a complex spin system (typically an AMX or ABX system), with characteristic diastereotopic protons at the C2 position.
¹³C NMR: The spectrum shows two aliphatic carbon signals for C2 and C3, which are absent in the aromatic precursor.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
| Chemical Shift (δ) ppm | Assignment |
| ~7.35-7.15 (m, 5H) | Phenyl-H |
| ~7.05 (t, 1H) | Ar-H |
| ~6.75 (d, 1H) | Ar-H |
| ~6.65 (t, 1H) | Ar-H |
| ~6.55 (d, 1H) | Ar-H |
| ~4.40 (t, 1H) | C3-H |
| ~3.85 (t, 1H) | C2-Hₐ |
| ~3.40 (dd, 1H) | C2-Hₑ |
| ~3.70 (br s, 1H) | N-H |
Note: Exact chemical shifts and coupling constants can vary based on solvent and concentration. The data presented is a representative expectation.
2D NMR Correlation Diagram: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to confirm assignments. A COSY experiment would show correlation between the C3-H and the two C2-H protons. An HMBC experiment would show long-range correlations, for instance, from the C2 protons to the aromatic carbon C7a.
Caption: Key 2D NMR correlations for structural assignment of 3-phenylindoline.
3.1.2 Mass Spectrometry (MS)
Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For ESI, the molecule is typically observed as the protonated species [M+H]⁺.
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Molecular Formula: C₁₄H₁₃N
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Molecular Weight: 195.26 g/mol
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Expected [M+H]⁺: m/z 196.11
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Expected [M]⁺•: m/z 195.10
The fragmentation pattern in EI-MS would likely involve the loss of the phenyl group or cleavage of the indoline ring, providing further structural confirmation.
3.1.3 Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
| Frequency (cm⁻¹) | Vibration | Description |
| ~3400 | N-H stretch | A sharp to medium peak, characteristic of a secondary amine. |
| ~3050-3020 | Aromatic C-H stretch | Multiple weak to medium sharp peaks. |
| ~2950-2850 | Aliphatic C-H stretch | Medium peaks from the CH₂ and CH groups at C2 and C3. |
| ~1600, ~1490 | C=C stretch | Aromatic ring stretches. |
| ~1320 | C-N stretch | Aromatic amine stretch. |
| ~750 | C-H bend | Out-of-plane bending for ortho-disubstituted and monosubstituted benzene rings. |
Crystallographic Analysis
While crystal structures for complex derivatives of dihydroindoles are available[8][9][10], a published crystal structure for the parent 3-phenyl-2,3-dihydro-1H-indole is not readily found in open literature. Based on related structures, the five-membered dihydro-pyrrole ring would adopt a non-planar 'envelope' or 'twist' conformation to minimize steric strain. The phenyl group at C3 would likely adopt a pseudo-equatorial position to reduce steric hindrance with the indoline core.
Physicochemical Properties
A summary of the key computed and observed properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃N | - |
| Molecular Weight | 195.26 g/mol | - |
| Appearance | Solid (typically off-white to pale yellow) | [11] |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone). Insoluble in water. | [6] |
| Reactivity | The nitrogen lone pair confers nucleophilic and basic properties. The benzene ring of the indoline is activated towards electrophilic substitution. | [6] |
Chemical Reactivity and Potential Applications
Unlike the electron-rich pyrrole ring in indole, the reactivity of indoline is more analogous to aniline. The nitrogen lone pair is available for reactions and directs electrophilic aromatic substitution to the para position (C6) of the fused benzene ring.
Key Reactions:
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N-Alkylation/N-Acylation: The secondary amine is readily functionalized with alkyl halides or acyl chlorides under basic conditions.
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Electrophilic Aromatic Substitution: Reactions like nitration, halogenation, or Friedel-Crafts acylation occur preferentially at the C6 position.
The 3-phenylindoline scaffold is a privileged structure in medicinal chemistry. Its three-dimensional nature and the presence of a key phenyl group allow it to participate in various non-covalent interactions within protein binding pockets, such as hydrophobic and π-π stacking interactions. This makes it an attractive starting point for the design of enzyme inhibitors and receptor modulators.[6][7]
Conclusion
3-Phenyl-2,3-dihydro-1H-indole is a fundamentally important heterocyclic compound with distinct structural and electronic features. Its characterization relies on a synergistic application of modern spectroscopic techniques, primarily ¹H and ¹³C NMR, which clearly distinguish it from its aromatic indole analog. Understanding its synthesis, structural properties, and reactivity is crucial for its effective utilization as a building block in the fields of drug discovery, materials science, and synthetic organic chemistry. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently work with this versatile scaffold.
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